Product packaging for Bis-(2,4,6-tribromophenyl)amine(Cat. No.:CAS No. 64524-09-0)

Bis-(2,4,6-tribromophenyl)amine

Cat. No.: B3055405
CAS No.: 64524-09-0
M. Wt: 642.6 g/mol
InChI Key: GUSFTWZHHAUNRC-UHFFFAOYSA-N
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Description

Bis-(2,4,6-tribromophenyl)amine is a brominated aromatic amine that serves as a valuable synthetic intermediate and building block in advanced materials research and organic synthesis. This compound is characterized by its high bromine content, which contributes to its utility in developing specialty chemicals. A key research application of this amine is its use as a precursor in the synthesis of complex azo dyes . Such dyes, which incorporate the 2,4,6-tribromophenyl group, are investigated for their nonlinear optical properties, making them candidates for use in optical switching devices and other photonic technologies . The bromine-rich nature of the compound also suggests potential investigational uses in the development of flame-retardant materials, given that other tribrominated compounds like 2,4,6-tribromoaniline are known to be used in the synthesis of fire-extinguishing agents . Researchers value this compound for exploring structure-activity relationships and for creating novel molecules with specific electronic characteristics. It is supplied for laboratory research purposes. This product is labeled "For Research Use Only," meaning it is intended for use in laboratory research and is not intended for human or veterinary drug, household, or other commercial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Br6N B3055405 Bis-(2,4,6-tribromophenyl)amine CAS No. 64524-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromo-N-(2,4,6-tribromophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br6N/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSFTWZHHAUNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NC2=C(C=C(C=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214798
Record name Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64524-09-0
Record name Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064524090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Direct Bromination Routes for Arylamines

Direct bromination of arylamines serves as a fundamental approach for introducing bromine atoms onto the aromatic ring, a critical step in the synthesis of bis-(2,4,6-tribromophenyl)amine.

Synthesis of 2,4,6-Tribromoaniline (B120722) as a Key Precursor

The synthesis of 2,4,6-tribromoaniline is a classic example of electrophilic aromatic substitution. scribd.comaskfilo.comslideshare.net The amino group (-NH₂) in aniline (B41778) is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. allen.inbyjus.com This high reactivity allows for the direct bromination of aniline using bromine water or bromine in a solvent like acetic acid or dilute hydrochloric acid, typically at room temperature. askfilo.comwikipedia.orgijcrt.org The reaction proceeds readily without the need for a Lewis acid catalyst, which is often required for the halogenation of less activated aromatic rings. scribd.comchemistrysteps.com The reaction of aniline with bromine water results in the immediate formation of a white precipitate of 2,4,6-tribromoaniline. wikipedia.orgvedantu.comchemguide.co.uk

A typical laboratory procedure involves dissolving aniline in dilute hydrochloric acid and water, followed by the slow introduction of bromine vapor. prepchem.com The product, 2,4,6-tribromoaniline, can then be isolated by filtration and purified by recrystallization from ethanol. prepchem.com

Reaction Conditions for the Synthesis of 2,4,6-Tribromoaniline from Aniline

Starting Material Reagent Solvent Catalyst Temperature Product
Aniline Bromine Water Water None Room Temperature 2,4,6-Tribromoaniline
Aniline Bromine Acetic Acid None Room Temperature 2,4,6-Tribromoaniline

Further Halogenation Strategies for Brominated Anilines

While the direct bromination of aniline readily yields the tribrominated product, controlling the degree of bromination to achieve mono- or di-substituted products can be challenging due to the high activation of the aniline ring. libretexts.org To achieve more selective halogenation, the reactivity of the amino group can be attenuated by converting it into an amide, for example, by acetylation to form acetanilide. chemistrysteps.comlibretexts.org This modification allows for more controlled halogenation, after which the acetyl group can be removed by hydrolysis to regenerate the amine functionality.

Coupling Reactions in the Formation of Diaryl Amines

The formation of the diarylamine structure of this compound relies on the creation of a nitrogen-carbon bond between two aryl groups. Various coupling reactions are employed for this purpose.

Nucleophilic and Electrophilic Coupling Techniques

The Ullmann condensation is a classical method for the formation of diaryl amines, ethers, and thioethers. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822), with stoichiometric amounts of copper. wikipedia.org However, advancements have led to the use of soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov For the synthesis of diarylamines, a variation known as the Goldberg reaction can be used, which specifically couples an aniline with an aryl halide. wikipedia.org Recent developments have shown that the Ullmann amine synthesis can be carried out in deep eutectic solvents at milder temperatures (60-100°C) using a copper(I) iodide catalyst without the need for additional ligands. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Approaches

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. organic-chemistry.org The development of this reaction has provided a more efficient and general alternative to traditional methods, with broader substrate scope and greater functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by association of the amine, deprotonation, and reductive elimination to yield the desired diarylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig reaction, with bulky and electron-rich ligands often providing the best results. researchgate.netresearchgate.net

Comparison of Diaryl Amine Synthesis Methods

Method Catalyst Typical Conditions Advantages Disadvantages
Ullmann Condensation Copper (stoichiometric or catalytic) High temperatures, polar solvents Cost-effective metal Harsh conditions, limited substrate scope

Reduction-Based Synthetic Pathways for Brominated Anilines

An alternative strategy for the synthesis of brominated anilines involves the reduction of corresponding nitroaromatic compounds. This approach is particularly useful when direct bromination of the aniline is not feasible or leads to undesired byproducts.

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis and can be achieved using a variety of reagents and methods. wikipedia.orgorgoreview.com Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orgrsc.org For instance, the reduction of nitrobenzene to aniline was historically carried out using iron and hydrochloric acid in what is known as the Béchamp reduction. orgoreview.com More modern and milder methods have also been developed, including the use of reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.org A rapid and efficient method for the synthesis of substituted anilines involves the use of a reducing system generated from lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄). researchgate.net This method is applicable to nitroaromatics with both electron-donating and electron-withdrawing substituents. researchgate.net

Advanced Synthetic Innovations and Scalability Considerations for this compound

The synthesis of sterically hindered and polyhalogenated diarylamines, such as this compound, presents significant challenges due to the electronic and steric effects of the multiple bromine substituents. Traditional methods often require harsh reaction conditions and result in low yields. However, advancements in cross-coupling methodologies, particularly the Buchwald-Hartwig amination and the Ullmann condensation, have provided more efficient and scalable routes for the synthesis of such complex molecules.

The primary route to this compound involves the coupling of two molecules of a 2,4,6-tribrominated aromatic precursor. The key starting material for these syntheses is 2,4,6-tribromoaniline, which can be prepared by the direct bromination of aniline using bromine water in a solution of acetic acid or dilute hydrochloric acid. wikipedia.orgchemguide.co.uk

Innovations in the synthesis of diarylamines have largely focused on the development of highly active and stable catalyst systems that can overcome the steric hindrance and electronic deactivation imposed by multiple halogen substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction's utility stems from its broad substrate scope and functional group tolerance, making it a more versatile alternative to traditional methods. wikipedia.org Over the years, several generations of catalyst systems have been developed, each offering improved reactivity and milder reaction conditions. wikipedia.org

For the synthesis of sterically hindered diarylamines like this compound, the choice of phosphine ligand is critical. Bidentate phosphine ligands such as BINAP and DPPF were among the first to show good reactivity for primary amines. wikipedia.org More recently, the development of sterically hindered and electron-rich monophosphine ligands, often referred to as biarylphosphines (e.g., BrettPhos, GPhos), has significantly expanded the scope of the Buchwald-Hartwig amination to include challenging substrates like polyhalogenated aryl halides and sterically demanding amines. nih.govacs.org These advanced ligands promote the catalytic cycle, even with substrates that are prone to catalyst deactivation. nih.gov

A general representation of the Buchwald-Hartwig amination for the synthesis of a diarylamine is as follows:

Ar-X + R₂NH + Base --(Pd catalyst, Ligand)--> Ar-NR₂ + [HBase]X

Where Ar-X is an aryl halide, R₂NH is an amine, and Ar-NR₂ is the resulting arylamine.

Key Innovations and Scalability Considerations for Buchwald-Hartwig Amination:

InnovationDescriptionImpact on Scalability
Advanced Ligand Design Development of sterically bulky and electron-rich biarylphosphine ligands (e.g., BrettPhos, GPhos). nih.govacs.orgEnables the use of lower catalyst loadings, improves reaction rates, and expands the substrate scope to include previously unreactive aryl chlorides and bromides, which are often more cost-effective for large-scale synthesis. nih.govacs.org
Precatalyst Development Use of well-defined palladium precatalysts that are air- and moisture-stable.Simplifies reaction setup and improves reproducibility, which are crucial factors for industrial-scale production.
Mechanochemistry Performing the reaction under solvent-free mechanochemical conditions (ball-milling).Reduces solvent waste, can lead to faster reaction times, and can enable the reaction of poorly soluble substrates, offering a greener and potentially more efficient scalable process.
Flow Chemistry Implementation of continuous flow reactors for the synthesis.Offers precise control over reaction parameters (temperature, pressure, stoichiometry), enhances safety for highly exothermic reactions, and allows for continuous production, which is advantageous for scalability.

A significant challenge in scaling up the Buchwald-Hartwig reaction is the cost of the palladium catalyst and ligands. Research is ongoing to develop more active catalysts that can be used at very low loadings, as well as methods for catalyst recycling.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to diarylamines. nih.gov Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. nih.gov However, modern innovations have led to milder and more efficient protocols.

The development of ligand-assisted Ullmann reactions has been a major breakthrough. Ligands such as diamines, amino acids (e.g., N-methylglycine), and picolinic acid can significantly accelerate the reaction, allowing it to proceed at much lower temperatures (sometimes even room temperature) and with catalytic amounts of copper. nih.govacs.org These milder conditions improve the functional group tolerance and make the process more amenable to large-scale synthesis.

A general representation of the Ullmann condensation for the synthesis of a diarylamine is as follows:

Ar-X + R₂NH + Base --(Cu catalyst, Ligand)--> Ar-NR₂ + [HBase]X

Where Ar-X is an aryl halide, R₂NH is an amine, and Ar-NR₂ is the resulting arylamine.

Key Innovations and Scalability Considerations for Ullmann Condensation:

InnovationDescriptionImpact on Scalability
Ligand-Accelerated Catalysis Use of simple and inexpensive ligands like amino acids or picolinic acid to promote the reaction at lower temperatures. nih.govacs.orgReduces energy consumption and the need for high-pressure equipment, making the process more cost-effective and safer for large-scale operations.
Nanoparticle Catalysis Employment of copper nanoparticles as catalysts. mdpi.comCan offer high catalytic activity and the potential for easier catalyst separation and recycling, which is a key consideration for sustainable and scalable manufacturing.
Use of Soluble Organic Bases Utilizing organic soluble bases like tetrabutylphosphonium (B1682233) malonate (TBPM) to create a homogeneous reaction mixture. acs.orgCan lead to higher reaction rates and improved process control by eliminating mass transfer limitations associated with insoluble inorganic bases.
Greener Solvent Systems Exploring the use of more environmentally friendly solvents.Reduces the environmental impact of the synthesis, which is an increasingly important factor in industrial chemical production.

While copper is significantly less expensive than palladium, challenges in Ullmann condensations can include catalyst deactivation and the need for careful control of reaction conditions to avoid side reactions. For a highly substituted substrate like 2,4,6-tribromoaniline, overcoming the steric hindrance around the nitrogen atom remains a key challenge for both Buchwald-Hartwig and Ullmann approaches. The development of catalyst systems that are both highly active and robust is paramount for the successful and scalable synthesis of this compound.

Electrophilic Aromatic Substitution Reactions of Brominated Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com For an EAS reaction to occur, a catalyst is often required to generate a sufficiently strong electrophile capable of overcoming the stability of the aromatic system. libretexts.orglibretexts.orgopenstax.org

The amine group (-NH-) is a powerful activating group, meaning it increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack. wikipedia.orglibretexts.org Conversely, the bromine atoms are deactivating due to their electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions. In bis(2,4,6-tribromophenyl)amine, all ortho and para positions on both phenyl rings are already occupied by bromine atoms.

This substitution pattern implies that further electrophilic substitution on the aromatic rings would be exceptionally difficult. The strong deactivating effect of the six bromine atoms, combined with the steric hindrance they impose, presents a significant energy barrier to the introduction of a new substituent onto the rings. While the central amine group activates the rings, its effect is largely countered by the numerous halogen substituents. Any potential EAS reaction would likely require extremely harsh conditions to proceed.

Substituent on Phenyl RingEffect on ReactivityDirecting Influence
Amine (-NH-)ActivatingOrtho, Para-Directing
Bromine (-Br)DeactivatingOrtho, Para-Directing

Nucleophilic Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, capable of reacting with various electrophiles. smolecule.com This reactivity is a key aspect of the compound's chemical behavior.

Friedel-Crafts alkylation and acylation are classic EAS reactions for adding alkyl or acyl groups to an aromatic ring. libretexts.orgmasterorganicchemistry.com However, these reactions are generally unsuccessful with aromatic amines like bis(2,4,6-tribromophenyl)amine. The nitrogen's lone pair readily reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. libretexts.org This places a positive charge on the nitrogen, strongly deactivating the attached aromatic rings and preventing further reaction on the ring.

Consequently, acylation and alkylation occur at the nitrogen atom (N-acylation and N-alkylation) rather than on the phenyl rings. The amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or acyl halide. wikipedia.orgchemguide.co.uk

N-Alkylation Mechanism: The nitrogen's lone pair attacks the partially positive carbon atom of an alkyl halide, displacing the halide ion and forming a tri-substituted amine.

N-Acylation Mechanism: The amine attacks the carbonyl carbon of an acyl chloride, followed by the elimination of a chloride ion and a proton to form a tertiary amide. wikipedia.org

Reaction TypeReactantExpected Product
N-AlkylationMethyl Iodide (CH₃I)N-methyl-bis(2,4,6-tribromophenyl)amine
N-AcylationAcetyl Chloride (CH₃COCl)N-acetyl-bis(2,4,6-tribromophenyl)amine

Diazotization is a process where a primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures, to form a diazonium salt. wikipedia.orgorgoreview.comlkouniv.ac.inlibretexts.org These salts are versatile intermediates in organic synthesis. masterorganicchemistry.com

However, bis(2,4,6-tribromophenyl)amine is a secondary amine. The reaction of secondary amines with nitrous acid does not yield a diazonium salt. Instead, the reaction stops at the formation of an N-nitrosamine. orgoreview.com The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, on the nucleophilic nitrogen of the secondary amine. lkouniv.ac.inmasterorganicchemistry.com This is followed by the loss of a proton to yield the stable N-nitrosamine product.

Mechanism:

Protonation of nitrous acid followed by loss of water to form the electrophilic nitrosonium ion (NO⁺).

Nucleophilic attack of the secondary amine nitrogen on the nitrosonium ion.

Deprotonation to yield N-nitroso-bis(2,4,6-tribromophenyl)amine.

Thermal Decomposition Pathways and Product Analysis

As a polybrominated compound, bis(2,4,6-tribromophenyl)amine is expected to share thermal decomposition characteristics with other brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). smolecule.com Studies on BFRs show that they decompose under thermal stress (typically 280–900 °C) through various pathways, both in pyrolytic (oxygen-deficient) and oxidative conditions. cdu.edu.aumurdoch.edu.au

The decomposition process can lead to the formation of a range of brominated products of incomplete combustion (BPICs). cdu.edu.aumurdoch.edu.au Key decomposition pathways include:

C-N Bond Cleavage: Scission of the bond between the nitrogen and the phenyl rings can produce 2,4,6-tribromoaniline and other related fragments.

Debromination: The stepwise loss of bromine atoms from the aromatic rings, known as hydrodebromination, can occur, leading to the formation of less-brominated diphenylamines. nih.gov

Formation of Larger Molecules: Under certain conditions, precursor molecules can condense to form polybrominated dibenzofurans (PBDFs) or other persistent organic pollutants. cdu.edu.au

Formation of Simpler Products: The breakdown can also yield simpler, non-aromatic compounds, as well as brominated phenols and benzenes. smolecule.comcetjournal.it

The specific product distribution depends heavily on factors like temperature, oxygen concentration, and the presence of other materials, such as polymer matrices in commercial applications. murdoch.edu.aunih.gov

Decomposition PathwayPotential Products
C-N Bond Scission2,4,6-tribromoaniline, brominated benzene fragments
HydrodebrominationPenta-, tetra-, and lower brominated diphenylamines
Rearrangement/CondensationPolybrominated dibenzofurans, Polybrominated carbazoles
General DegradationBrominated phenols, hydrogen bromide, nitrogen oxides

Radical-Initiated Reaction Mechanisms in Brominated Aromatics

Radical reactions proceed via a three-step mechanism: initiation, propagation, and termination. transformationtutoring.comlibretexts.org Brominated aromatic compounds can participate in such reactions when exposed to radical initiators like heat or light, or when they encounter highly reactive radical species.

The hydroxyl radical (•OH) is a highly reactive and powerful oxidizing species that readily reacts with a wide array of organic compounds, including aromatics. rsc.orgnih.govusgs.gov The reaction between •OH and diphenylamine (B1679370) (the parent compound of the title molecule) has been shown to proceed primarily via the formation of OH adducts. researchgate.net

For bis(2,4,6-tribromophenyl)amine, two main reaction pathways with hydroxyl radicals are plausible:

Addition to the Aromatic Ring: The •OH radical can attack the electron-rich π-system of the brominated phenyl rings. This addition forms a resonance-stabilized hydroxycyclohexadienyl-type radical intermediate. nih.gov This intermediate can then undergo further reactions, such as the elimination of a water molecule or a bromine atom, to form a more stable product.

Hydrogen Abstraction: The hydroxyl radical can abstract the hydrogen atom from the secondary amine group (-NH-). This abstraction would result in the formation of a stable nitrogen-centered radical, the bis(2,4,6-tribromophenyl)amino radical, and a molecule of water. The formation of the analogous diphenylamino radical from the oxidation of diphenylamine has been experimentally detected. researchgate.netnih.gov

The relative prominence of these two pathways would depend on the specific reaction conditions.

Reaction PathwayIntermediate SpeciesPotential Outcome
Electrophilic AdditionHydroxycyclohexadienyl radical adductFormation of hydroxylated derivatives
Hydrogen AbstractionBis(2,4,6-tribromophenyl)amino radicalFormation of a stable nitrogen-centered radical

Chemical Reactivity and Mechanistic Investigations

Computational studies providing in-depth kinetic and thermodynamic data specifically for reactions initiated by bis-(2,4,6-tribromophenyl)amine are not extensively available in peer-reviewed literature. However, insights into its reactivity can be drawn from its general chemical behavior and from computational analyses of structurally similar brominated flame retardants.

This compound is an organobromine compound that owes its chemical reactivity primarily to the presence of the amine nitrogen and the heavily brominated phenyl rings. smolecule.com Its chemical behavior is characterized by reactions such as electrophilic and nucleophilic substitution and, notably, thermal decomposition. smolecule.com At elevated temperatures, it is known to decompose, yielding products like brominated phenols and various nitrogen-containing compounds. smolecule.com This decomposition is central to its function as a flame retardant. smolecule.com

To understand the kinetic and thermodynamic aspects of reactions involving compounds of this nature, we can look at computational studies performed on analogous molecules. For instance, detailed density functional theory (DFT) calculations have been conducted on the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), a structurally related brominated flame retardant. These studies offer a model for the types of reaction pathways, transition states, and energy barriers that could be expected for this compound.

In the computational analysis of BTBPE's thermal decomposition, a dominant pathway identified at temperatures up to approximately 680 K is a 1,3-hydrogen shift. nih.gov This reaction leads to the formation of 2,4,6-tribromophenol (B41969) and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.gov Another significant pathway involves the abstraction of a hydrogen atom from the alkyl chain, followed by the cleavage of a carbon-carbon bond, which produces a 2,4,6-tribromophenoxy radical. nih.gov

The following table summarizes key reaction types and intermediates identified in the computational study of the thermal decomposition of the analogous compound, BTBPE, which can provide a qualitative model for the reactivity of this compound.

Reaction TypeReactantsKey Intermediates/Transition StatesProductsSignificance
1,3-Hydrogen Shift 1,2-bis(2,4,6-tribromophenoxy)ethaneFour-membered ring transition state2,4,6-tribromophenol, 1,3,5-tribromo-2-(vinyloxy)benzeneDominant decomposition pathway at lower temperatures.
H-atom Abstraction 1,2-bis(2,4,6-tribromophenoxy)ethane + Radical SpeciesTransition state for H abstraction2,4,6-tribromophenoxy radical, 1,3,5-tribromo-2-(vinyloxy)benzeneFormation of radical species that contribute to flame retardancy.
Bimolecular Condensation 2,4,6-tribromophenoxy radical, 2,4,6-tribromophenol, etc.Various condensation transition statesBrominated diphenyl ethers and derivativesPrecursors to the formation of polybrominated dibenzo-p-dioxins.

This table is based on computational studies of the analogous compound 1,2-bis(2,4,6-tribromophenoxy)ethane and is intended to be illustrative of potential reaction pathways for this compound.

Further computational investigations into the thermal decomposition of other complex molecules, such as hexamethylenetetramine, also highlight the power of combining DFT with experimental techniques like NMR to elucidate reaction mechanisms and identify intermediates. rsc.org While not directly related to this compound, these studies underscore the methodologies that would be required to generate precise kinetic and thermodynamic data for its initiated reactions.

The following table presents a hypothetical summary of the kind of thermodynamic and kinetic data that would be generated from a full computational study of this compound decomposition pathways, based on typical values seen in studies of similar compounds.

Reaction PathwayActivation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)Rate Constant (k) at 600 K (s⁻¹)
N-C Bond Cleavage (Homolytic) Estimated 250-300Estimated EndothermicEstimated > 200Hypothetical Low
C-Br Bond Cleavage (Homolytic) Estimated > 300Estimated EndothermicEstimated > 250Hypothetical Very Low
H-abstraction from Amine Estimated 150-200VariableEstimated 130-180Hypothetical Moderate

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available. The values are estimated based on trends observed in computational studies of other brominated aromatic compounds and amines.

A comprehensive computational study on this compound would involve mapping the potential energy surface for its decomposition and its reactions with other species. This would include locating transition states, calculating activation energies, and determining reaction rate constants over a range of temperatures. Such a study would provide the detailed kinetic and thermodynamic parameters that are currently lacking in the scientific literature for this specific compound.

Derivatization Strategies and Functionalization of the Core Structure

Acylation Reactions for Amine Functionalization

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amine. This transformation converts the secondary amine into a tertiary amide, which can lead to derivatives with improved stability for chromatographic analysis. interchim.fr

The reaction of bis-(2,4,6-tribromophenyl)amine with carboxylic anhydrides or acyl halides represents a standard method for acylation. In this nucleophilic acyl substitution reaction, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

With Acyl Halides: The reaction with an acyl halide (e.g., acetyl chloride) would yield the corresponding N-acyl derivative and hydrogen halide as a byproduct. A base is typically added to neutralize the acid byproduct and drive the reaction to completion.

With Carboxylic Anhydrides: Using a carboxylic anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA) results in the formation of the N-acyl derivative and a carboxylic acid molecule. iu.edu These reactions can sometimes require heating or catalysis, especially given the steric bulk surrounding the amine nitrogen in this compound. The resulting N-trifluoroacetyl derivatives are often highly electron-receptive, making them suitable for analysis by gas chromatography with electron capture detection (GC-ECD). interchim.fr

Table 1: Common Acylating Agents and Their Products

Acylating AgentGeneral StructureResulting Derivative of this compoundByproduct
Acyl HalideR-CO-X (X=Cl, Br)N-acyl-bis-(2,4,6-tribromophenyl)amineHX
Carboxylic Anhydride(R-CO)₂ON-acyl-bis-(2,4,6-tribromophenyl)amineR-COOH
Trifluoroacetic Anhydride (TFAA)(CF₃CO)₂ON-trifluoroacetyl-bis-(2,4,6-tribromophenyl)amineCF₃COOH

Isothiocyanates (R-N=C=S) are reagents used to derivatize primary and secondary amines, forming thiourea (B124793) derivatives. The reaction with a secondary amine like this compound involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon of the isothiocyanate group. nih.gov

When reacted with phenyl isothiocyanate, this compound would form N-phenyl-N',N'-bis(2,4,6-tribromophenyl)thiourea. The reactivity of this process is dependent on factors like the solvent used and the steric properties of the amine. nih.gov For highly hindered secondary amines, the reaction may proceed slowly and could require elevated temperatures to achieve a reasonable yield. The synthesis of isothiocyanates themselves can be achieved from primary amines by reacting them with reagents like phenyl chlorothionoformate. organic-chemistry.org

Alkylation Approaches for Amine Modification

Alkylation of the amine involves replacing the hydrogen atom on the nitrogen with an alkyl group. This process can be used to modify the chemical properties of the amine or to synthesize more complex molecular structures. nih.gov

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is an effective reagent for the derivatization of primary and secondary amines. iu.eduresearchgate.net It reacts with the amine functional group to introduce a dimethylaminomethylene group. iu.edu

The reaction with this compound would proceed via nucleophilic attack of the secondary amine nitrogen on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol (B129727) to form the corresponding N,N-bis(2,4,6-tribromophenyl)-N',N'-dimethylformamidine. Such derivatization can significantly alter the molecule's chromatographic retention time and mass spectral fragmentation pattern, which is useful for analytical identification. iu.eduresearchgate.net

Synthesis of Novel Derivatives (e.g., N-aroyl-N'-(2,4,6-tribromophenyl)thioureas)

The synthesis of novel derivatives based on the tribromophenylamine scaffold is a key area of research, demonstrating the utility of this structure in creating more complex molecules. A notable example is the synthesis of N-aroyl-N'-(2,4,6-tribromophenyl)thioureas. These compounds are not synthesized from this compound itself, but rather from its precursor, 2,4,6-tribromoaniline (B120722). This amine is a versatile starting material due to the reactivity of its -NH2 group. chemguide.co.uklibretexts.org

The general synthetic pathway involves a two-step process. First, an aroyl isothiocyanate is prepared. This is typically achieved by reacting an aroyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a suitable solvent like acetone. The second step involves the reaction of the freshly prepared aroyl isothiocyanate with 2,4,6-tribromoaniline. The amino group of the tribromoaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the N,N'-disubstituted thiourea derivative. scite.airesearchgate.net

Recent research has led to the successful synthesis and characterization of two such novel compounds: N-benzoyl-N'-(2,4,6-tribromophenyl)thiourea (I) and N-(4-nitrobenzoyl)-N'-(2,4,6-tribromophenyl)thiourea (II). scite.airesearchgate.net The synthesis of the precursor, 2,4,6-tribromoaniline, is accomplished through the bromination of aniline (B41778) using bromine in acetic acid or bromine water. chemguide.co.ukwikipedia.org

For the synthesis of the thiourea derivatives, the respective aroyl isothiocyanates (benzoyl isothiocyanate and 4-nitrobenzoyl isothiocyanate) were reacted with 2,4,6-tribromoaniline in a solvent. researchgate.net The resulting products were then purified and characterized using various analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and X-ray single-crystal diffraction. scite.airesearchgate.net These characterization methods confirmed the molecular structures of the synthesized compounds. scite.ai

The structural analysis revealed specific conformations and intermolecular interactions. For instance, the molecular geometry of both compounds in the ground state has been calculated using density functional theory (DFT) methods, which showed good correlation with experimental data from X-ray diffraction. scite.ai

The table below summarizes key data for the two synthesized derivatives. scite.airesearchgate.net

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Peaks (cm⁻¹)
N-benzoyl-N'-(2,4,6-tribromophenyl)thioureaC₁₄H₉Br₃N₂OS513.11168-1703422 (N-H), 1672 (C=O), 1278 (C=S)
N-(4-nitrobenzoyl)-N'-(2,4,6-tribromophenyl)thioureaC₁₄H₈Br₃N₃O₃S558.11184-1863413, 3284 (N-H), 1672 (C=O), 1529, 1346 (NO₂), 1276 (C=S)

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of Bis-(2,4,6-tribromophenyl)amine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine proton. Due to the symmetrical nature of the molecule, the two tribromophenyl rings are chemically equivalent. The protons on these rings are expected to appear as singlets or complex multiplets in the aromatic region of the spectrum. The chemical shift of the N-H proton can vary over a wide range and its signal may be broad; its identification is often confirmed by D₂O exchange, which causes the peak to disappear.

In the ¹³C NMR spectrum, characteristic signals for the carbon atoms of the tribromophenyl rings are expected. The carbon atoms directly bonded to bromine atoms will experience a significant downfield shift due to the electronegativity of bromine. The carbon atoms attached to the nitrogen atom will also show a characteristic chemical shift. The high degree of substitution on the aromatic rings simplifies the spectrum, with the number of signals reflecting the symmetry of the molecule.

Two-Dimensional NMR Investigations (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between scalar-coupled protons. This would be particularly useful in confirming the connectivity between any adjacent protons on the aromatic rings, should they exist.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC would be instrumental in confirming the connection of the tribromophenyl rings to the central nitrogen atom by showing correlations between the N-H proton and the carbons of the aromatic rings, as well as between the aromatic protons and the carbons of the neighboring ring.

Studies on similar complex aromatic amines have demonstrated the power of these 2D NMR techniques in providing a complete and unambiguous structural assignment. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to display several key absorption bands.

A prominent feature would be the N-H stretching vibration, which for secondary amines typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region. Furthermore, strong absorptions corresponding to the C-Br stretching vibrations are anticipated at lower frequencies, typically in the range of 600-500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

The analysis of the IR spectrum provides a rapid and effective method for confirming the presence of the key functional groups within the this compound structure.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD can provide valuable structural information.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal its detailed molecular structure, including bond lengths, bond angles, and torsional angles. A key aspect of the crystal structure is the arrangement of molecules in the crystal lattice, known as crystal packing. This packing is governed by various intermolecular interactions.

Unit Cell Parameters and Space Group Analysis

The single-crystal XRD experiment would determine the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the fundamental repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. This information is fundamental for a complete description of the solid-state structure of the compound. While specific data for this compound is not currently available, studies on related compounds such as other bis(phenyl)amine derivatives have provided detailed crystallographic data, offering a template for what might be expected for this molecule. nih.govrsc.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict the properties of molecules.

Molecular Geometry Optimization and Conformational Analysis

To understand the three-dimensional structure of Bis-(2,4,6-tribromophenyl)amine, researchers would perform geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule like this, with two phenyl rings connected by a secondary amine, a conformational analysis would also be crucial. This would involve exploring the different spatial orientations (conformations) of the tribromophenyl groups relative to each other to identify the most stable conformer(s). This is typically achieved by rotating the bonds and calculating the energy of each resulting structure.

Vibrational Frequency Calculations and Spectral Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing the predicted spectra with experimentally obtained spectra can help to confirm the structure of the synthesized compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. For this compound, this analysis would provide insights into its potential for participating in chemical reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a tool used to study charge transfer and conjugative interactions within a molecule. It provides a description of the bonding in terms of localized electron-pair bonding units (orbitals). For this compound, NBO analysis would reveal details about the delocalization of electrons between the phenyl rings and the central nitrogen atom, as well as the nature of the carbon-bromine bonds.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. An MEP map of this compound would identify the most likely sites for intermolecular interactions.

Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual density functional theory (DFT) are fundamental in predicting the chemical behavior of a molecule. These descriptors, including ionization potential, electron affinity, and the resultant properties of hardness and softness, provide a quantitative measure of a molecule's stability and reactivity.

Ionization Potential (IP) represents the minimum energy required to remove an electron from a molecule, indicating its propensity to be oxidized. A high IP suggests greater stability. Conversely, Electron Affinity (EA) is the energy released when an electron is added to a molecule, reflecting its capacity to be reduced.

From these fundamental properties, chemical hardness (η) and softness (S) are derived. Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a higher reactivity.

Table 1: Conceptual DFT-Based Chemical Reactivity Descriptors

DescriptorDefinitionExpected Influence on this compound
Ionization Potential (IP) The energy required to remove an electron.Expected to be high due to electron-withdrawing bromine atoms.
Electron Affinity (EA) The energy released upon gaining an electron.Expected to be significant, indicating a capacity to accept electrons.
Chemical Hardness (η) A measure of resistance to deformation of the electron cloud.Expected to be relatively high, suggesting considerable stability.
Chemical Softness (S) The reciprocal of chemical hardness, indicating reactivity.Expected to be relatively low.

The precursor for the synthesis of this compound is 2,4,6-tribromoaniline (B120722). smolecule.com Computational studies on related aromatic amines can provide a framework for understanding the reactivity of this more complex derivative.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. ijcce.ac.ir It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths. This information is crucial for understanding a compound's color, photostability, and potential applications in materials science.

The electronic absorption spectrum of a molecule is determined by the transitions of electrons from occupied molecular orbitals to unoccupied molecular orbitals. For this compound, the electronic structure is characterized by the interplay between the π-systems of the two tribromophenyl rings and the lone pair of electrons on the nitrogen atom.

A TD-DFT calculation for this compound would typically involve:

Geometry Optimization: Obtaining the most stable three-dimensional structure of the molecule using a suitable level of theory.

TD-DFT Calculation: Computing the vertical excitation energies and corresponding oscillator strengths from the optimized ground state geometry.

While specific TD-DFT studies on this compound are not prominently documented, research on other complex organic molecules demonstrates the utility of this method in correlating theoretical spectra with experimental observations. eurjchem.com Such calculations would reveal the nature of the electronic transitions (e.g., π→π* or n→π*) and the influence of the extensive bromination on the absorption wavelengths.

Kinetic and Thermodynamic Studies of Reaction Pathways (Computational Aspects)

Computational chemistry offers a means to investigate the reaction mechanisms, transition states, and energy barriers associated with the formation of a chemical compound. For this compound, a likely synthetic route involves the coupling of two molecules of 2,4,6-tribromoaniline or a related precursor. smolecule.com

A computational study of the reaction pathway could elucidate:

Thermodynamic Feasibility: By calculating the change in Gibbs free energy (ΔG) for the proposed reaction, it is possible to determine if the formation of the product is spontaneous under given conditions.

Kinetic Barriers: The calculation of the activation energy (Ea) for each step in the reaction mechanism helps to identify the rate-determining step and understand the factors that influence the reaction rate.

The synthesis of diarylamines can proceed through various catalytic or non-catalytic pathways. A computational investigation would typically model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

Table 2: Key Parameters in Computational Reaction Pathway Analysis

ParameterSignificance
Gibbs Free Energy of Reaction (ΔG) Indicates the overall thermodynamic spontaneity of the reaction.
Activation Energy (Ea) Represents the energy barrier that must be overcome for the reaction to occur; determines the reaction rate.
Transition State Geometry The molecular structure at the highest point on the reaction coordinate, providing insight into the mechanism.

While detailed computational kinetic and thermodynamic studies for the formation of this compound are not widely published, such analyses are crucial for optimizing synthetic procedures and understanding the underlying chemical transformations.

Applications in Advanced Materials Science and Engineering

Utilization as Monomers or Building Blocks in Polymer Synthesis

The structure of bis-(2,4,6-tribromophenyl)amine makes it an excellent candidate for incorporation into various polymer backbones. The presence of the amine group allows it to be used as a building block in polymerization reactions, while the tribromophenyl groups can introduce specific properties, such as high thermal stability and flame retardancy, into the resulting polymers. smolecule.comresearchgate.net

This compound serves as a precursor for creating high-performance benzoxazine (B1645224) monomers. researchgate.net Benzoxazines are a class of thermosetting resins known for their excellent thermal and mechanical properties, dimensional stability, and low water absorption. The synthesis involves the reaction of a phenolic compound, a primary amine, and formaldehyde. nsysu.edu.twresearchgate.net

In this context, derivatives of this compound, such as 2,4,6-tribromoaniline (B120722), are used as the primary amine component. researchgate.netresearchgate.net For example, the reaction of 2,4,6-tribromoaniline with phenol (B47542) and paraformaldehyde yields a monofunctional brominated benzoxazine, 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine (P-bra). researchgate.net Similarly, reacting it with bisphenol-A produces a bifunctional benzoxazine monomer, 6,6’-bis(3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane (B-bra). researchgate.net

These brominated monomers can be thermally cured through ring-opening polymerization to form highly cross-linked polybenzoxazine networks. researchgate.netexpresspolymlett.com The incorporation of the tribromophenyl groups has a profound effect on the resulting polymer's properties. Thermogravimetric analysis (TGA) shows that these polymers exhibit significantly enhanced thermal stability and higher char yields compared to their non-brominated counterparts. researchgate.net This improvement is attributed to the high bromine content, which also imparts excellent flame retardant characteristics to the material. smolecule.comresearchgate.net

Table 1: Properties of Polybenzoxazines Derived from Brominated Monomers

MonomerPolymerization Temperature (°C)Decomposition Temperature (TGA, 10% weight loss, °C)Char Yield at 800°C (in N₂) (%)Flame Retardancy (UL-94)
P-bra25841555V-0
B-bra23542060V-0

Data synthesized from research findings. researchgate.net

While direct polymerization of this compound into π-conjugated systems is less common, its structural motifs are relevant. The parent structure, diphenylamine (B1679370), is a key component in many π-conjugated polymers. Poly(triarylamine)s (PTAA), for instance, are polymers containing triarylamine units and are widely used as hole-transporting materials in organic electronics due to their excellent charge carrier mobility. sigmaaldrich.commedchemexpress.com

The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create the polymer chain. researchgate.netmdpi.com The amine functionality in derivatives of this compound provides a reactive site for such polymerizations. The bromine atoms on the phenyl rings can also serve as leaving groups in various cross-coupling reactions, allowing for the creation of highly substituted, regioregular polymers. mdpi.com The heavy bromination would significantly influence the electronic properties, such as the HOMO/LUMO energy levels, and could be used to tune the material for specific electronic applications.

Contribution to Organic Electronic and Optoelectronic Devices

The electronic properties inherent in the diphenylamine core structure suggest that polymers and materials derived from this compound have potential in organic electronic and optoelectronic devices. The nitrogen atom's lone pair of electrons can participate in conjugation with the phenyl rings, facilitating charge transport. medchemexpress.com

Materials with a triarylamine backbone, similar to what could be formed from this compound derivatives, are integral to devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In these applications, they typically function as the hole-transport layer (HTL), facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. sigmaaldrich.commedchemexpress.com

The introduction of heavy bromine atoms onto the phenyl rings would be expected to modulate the ionization potential and electron affinity of the material. This tuning is critical for achieving optimal energy level alignment between different layers in a device, which is necessary for efficient charge injection and reduced operating voltage. While specific device data for polymers made directly from this compound is not widely reported, the principles governing related poly(triarylamine) materials provide a strong basis for their potential. medchemexpress.com

Table 2: Representative Properties of Poly(triarylamine) (PTAA) for Electronic Applications

PropertyValueSignificance in Devices
Hole Mobility (μh)~10⁻² to 10⁻³ cm²/V·sDetermines the speed at which charge carriers move through the material. sigmaaldrich.commedchemexpress.com
Highest Occupied Molecular Orbital (HOMO)~5.1 - 5.3 eVCritical for matching the work function of the anode for efficient hole injection.
Lowest Unoccupied Molecular Orbital (LUMO)~2.0 - 2.2 eVImportant for ensuring electrons are blocked from passing through the hole-transport layer.
Glass Transition Temperature (Tg)>100 °CEnsures morphological stability of the thin film during device operation. medchemexpress.com

Data represents typical values for PTAA materials used in organic electronics. sigmaaldrich.commedchemexpress.com

Potential in Magnetic and Optical Materials

The application of this compound in magnetic materials is not extensively documented. However, organic-based magnetic materials often rely on the presence of stable radical ions or metal-organic frameworks. While the parent amine is not inherently magnetic, it could be functionalized or incorporated into larger systems with unpaired electrons. For instance, it could act as a ligand in coordination complexes with paramagnetic metal ions, where the bulky tribromophenyl groups could influence the magnetic coupling between metal centers. researchgate.netresearchgate.net

In the realm of optical materials, the high refractive index of brominated organic compounds is a well-known phenomenon. The multiple bromine atoms in this compound would contribute to a high refractive index in polymers or materials that incorporate it. Such materials are valuable for applications in lenses, optical fibers, and anti-reflective coatings. Furthermore, the electronic structure of the diphenylamine core gives rise to absorption and emission properties in the ultraviolet-visible range, which could be tuned by the degree and position of halogenation for potential use in optical sensors or as fluorescent probes. sigmaaldrich.com

Precursor for Advanced Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The structure of this compound is well-suited for creating such architectures. The bromine atoms on the phenyl rings can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules into ordered structures. rsc.org

Recent research has shown that intermolecular interactions involving bromine, such as Br···S or Br···N interactions, can be a primary driving force in the construction of highly ordered supramolecular nanostructures. rsc.org The six bromine atoms on this compound offer multiple sites for such interactions, potentially enabling the formation of intricate 2D or 3D networks. Furthermore, the N-H group can act as a hydrogen bond donor, providing another tool for directing self-assembly. These self-assembled structures are of great interest for creating functional materials for applications in molecular recognition, catalysis, and nanotechnology. rsc.orgrsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Synthetic Routes for Bis-(2,4,6-tribromophenyl)amine and Derivatives

The synthesis of diarylamines has been significantly advanced through the development of various catalytic cross-coupling reactions. nih.gov While traditional methods for synthesizing this compound often rely on the reaction of 2,4,6-tribromoaniline (B120722) smolecule.comwikipedia.org, future research is directed towards more efficient, versatile, and environmentally benign catalytic routes. The application of modern catalysis could provide access to this compound and its derivatives with greater control and under milder conditions.

Emerging catalytic strategies for diarylamine synthesis, which could be adapted for this compound, include transition metal-catalyzed C-N bond formation. nih.gov Key methodologies such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, which utilize palladium and copper catalysts respectively, are prime candidates for optimization. nih.gov Recent advancements have also explored the use of gold-palladium alloy nanoparticles, which have demonstrated high activity and reusability for the synthesis of various diarylamines through acceptorless dehydrogenative aromatization. georganics.skchemspider.com Another novel approach involves nitrosonium ion (NO+)-initiated C-H activation, which allows for the formation of C-N bonds between nitrosoarenes and electron-rich arenes, a method that could be adapted for halogenated substrates. nih.govresearchgate.net

The development of these routes for the specific synthesis of this compound would involve reacting a suitable precursor, such as 2,4,6-tribromoaniline, with a second equivalent of a brominated aryl partner under catalytic conditions. The challenge lies in overcoming the steric hindrance imposed by the ortho-bromine substituents and ensuring high selectivity.

Table 1: Potential Catalytic Routes for the Synthesis of this compound

Catalytic System Description Potential Advantages Key Precursors
Palladium-Catalyzed Buchwald-Hartwig Amination Cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. High functional group tolerance and broad substrate scope. 2,4,6-tribromoaniline and an aryl halide/triflate.
Copper-Catalyzed Chan-Evans-Lam Coupling Coupling of an aryl boronic acid with an amine using a copper catalyst. Often proceeds under milder, ligand-free conditions. smolecule.com 2,4,6-tribromoaniline and a suitable arylboronic ester. acs.org
Au-Pd Nanoparticle Catalysis Heterogeneous catalysis involving acceptorless dehydrogenative aromatization of cyclohexylamines or related substrates. georganics.skchemspider.com High catalyst reusability and environmentally benign (generates H₂). chemspider.com Cyclohexylamine derivatives and brominated precursors.

| Nitrosonium (NO+) Initiated C-N Coupling | C-H activation and C-N bond formation initiated by NO+, compatible with halogenated anisoles. nih.govresearchgate.net | Complements transition metal catalysis and uses readily available reagents. researchgate.net | A pre-formed nitrosoarene and a brominated arene. |

Exploration of Advanced Functional Derivatives for Specific Material Properties

The core structure of this compound serves as a scaffold for creating advanced functional derivatives with tailored properties, particularly for use in high-performance polymers and flame-retardant materials. Research has demonstrated that the precursor, 2,4,6-tribromoaniline, can be used as a building block to synthesize novel monomers for polymerization. researchgate.netresearchgate.net

One significant area of exploration is the synthesis of brominated benzoxazine (B1645224) monomers. For example, monofunctional 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine (P-bra) and bifunctional 6,6′-bis(3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane (B-bra) have been successfully prepared. researchgate.net These monomers undergo thermally initiated ring-opening polymerization to produce polybenzoxazines, a class of high-performance phenolic polymers. researchgate.net The incorporation of the tribromophenyl moiety has a profound effect, significantly increasing the thermal stability and char yield of the resulting polymers. researchgate.net

Another avenue involves incorporating the Bis-(2,4,6-tribromophenyl) structural unit into other polymer backbones. A notable example is the use of a bis(2,4,6-tribromophenyl) ester in the formation of specific polycarbonates. ontosight.ai This strategy leverages the high bromine content to impart excellent flame retardancy to the final material. ontosight.ai Further research into derivatives like bis-[(2,4,6-tribrom-phenoxy)-carbamate] is also being pursued to understand their structural and functional properties. researchgate.net

Table 2: Functional Derivatives and Their Imparted Material Properties

Derivative Class Specific Example(s) Key Property Enhancement Potential Application
Benzoxazine Monomers P-bra, B-bra Increased thermal stability, high char yield, flame retardancy. researchgate.net High-performance composites, electronic encapsulants, printed circuit boards. researchgate.net
Polycarbonate Esters Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis(2,6-dibromophenol), bis(2,4,6-tribromophenyl) ester Enhanced flame retardancy, high impact resistance, thermal stability. ontosight.ai Engineering plastics, electrical components, medical devices. ontosight.ai

| Carbamate Derivatives | Bis-[(2,4,6-tribrom-phenoxy)-carbamate] | Structural modification for property tuning. researchgate.net | Specialty polymers, functional materials. |

Integration into Hybrid Material Systems and Nanocomposites

The future of advanced materials lies in the development of hybrid systems and nanocomposites, where different components are combined to achieve synergistic properties that surpass those of the individual constituents. The unique characteristics of this compound and its derivatives make them ideal candidates for integration into such systems.

The primary application driving this integration is the creation of superior flame-retardant materials. The polybenzoxazines derived from P-bra and B-bra are themselves examples of novel polymer material systems where the high bromine content is molecularly integrated to provide inherent flame retardancy. researchgate.net These polymers demonstrated good performance in UL-94 burn tests, establishing their value in applications requiring fire safety. researchgate.net Similarly, the incorporation of bis(2,4,6-tribromophenyl) ester units into polycarbonates creates a flame-retardant engineering plastic with excellent mechanical properties. ontosight.ai

Beyond polymeric systems, there is potential for integrating this compound into nanocomposites. The compound could be used as a surface modifier for nanoparticles or as a high-loading additive in a polymer matrix. Its thermal stability would ensure it withstands the processing temperatures of many engineering thermoplastics. The strong C-Br bonds, while providing flame retardancy, could also serve as reactive sites for further functionalization or grafting onto other material surfaces, creating covalently linked hybrid systems with enhanced durability and performance.

Theoretical Predictions Guiding Experimental Design and Material Property Tuning

In modern materials science, computational modeling is an indispensable tool that precedes and guides experimental work. Theoretical predictions, primarily using Density Functional Theory (DFT), can elucidate the electronic structure, reactivity, and potential properties of molecules, saving significant time and resources in the laboratory.

For this compound and its derivatives, theoretical studies are crucial for several reasons. DFT calculations can predict how the bromination pattern on the phenyl rings influences the molecule's electronic properties, such as polarizability and quadrupole moments. nih.gov This is critical for understanding intermolecular interactions and predicting how the molecule will behave within a larger material system. Such studies on the related polybrominated diphenyl ethers (PBDEs) have shown that electronic properties are highly dependent on the number and position of bromine atoms. nih.gov

Furthermore, computational methods can guide the design of new functional derivatives. By modeling the effects of adding different functional groups to the diarylamine core, researchers can predict changes in electronic and optical properties. researchgate.netchemrxiv.org For example, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to a material's potential use in electronics or as a dye sensitizer. researchgate.net These predictions can identify the most promising derivatives for synthesis and testing. Mechanistic and computational studies are also employed to understand and optimize reaction pathways, such as in the development of new copper-catalyzed aminations. acs.org

Table 3: Role of Theoretical Predictions in Material Development

Theoretical Method Predicted Properties Impact on Experimental Design
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), polarizability, bond dissociation energies, optical absorption spectra. nih.govresearchgate.net Guides the selection of functional groups to achieve desired electronic or optical properties; predicts thermal stability.
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular descriptors (e.g., polarisability anisotropy) and material performance (e.g., toxicity, receptor interaction). nih.gov Prioritizes the synthesis of molecules with predicted high efficacy and low negative impact.
Reaction Pathway Modeling Transition state energies, reaction kinetics, catalytic cycle intermediates. acs.org Optimizes reaction conditions (catalyst, solvent, temperature) for novel synthetic routes.

| Molecular Dynamics (MD) Simulation | Conformation in different environments, interaction with polymer chains or surfaces. | Predicts miscibility and interfacial interactions in composites and hybrid materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Bis-(2,4,6-tribromophenyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. For example, Tris(4-bromophenyl)amine (a structural analog) is synthesized using Pd(OAc)₂ with ligands like XPhos in toluene at 110°C . Optimizing stoichiometric ratios of brominated precursors (e.g., 2,4,6-tribromoaniline) and controlling reaction time (12–24 hrs) improve yields. Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and amine linkage. Compare with analogs like 4,6-dibromopyrimidin-2-amine, where NMR shows distinct shifts for brominated carbons (δ 110–130 ppm in ¹³C NMR) . Mass spectrometry (HRMS) validates molecular weight (e.g., Tris(4-bromophenyl)amine has MW 482.013 g/mol ). FT-IR identifies N-H stretches (~3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact (P280) and use fume hoods to prevent inhalation (P304+P340). Waste must be segregated and disposed via approved facilities (P501) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release (P273).

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Compare with Tris(4-bromophenyl)amine, which decomposes at ~300°C . Use factorial design to test variables: temperature (200–400°C), pressure (ambient vs. vacuum), and atmospheric composition (N₂ vs. O₂). Analyze degradation products via GC-MS .

Q. What strategies resolve contradictions in reported biological activities of brominated aromatic amines?

  • Methodological Answer : Address discrepancies via meta-analysis of existing datasets. For example, 2,4,6-Tribromobenzene-1,3-diamine exhibits varying cytotoxicity; reconcile results by standardizing assays (e.g., MTT vs. ATP luminescence) and cell lines (HEK293 vs. HepG2) . Use QSAR models to correlate substituent effects (e.g., bromine position) with activity .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map HOMO/LUMO levels. Bromine’s electron-withdrawing effect lowers HOMO (-6.2 eV in analogs), favoring oxidative addition with Pd(0). Compare with Tris(4-bromophenyl)amine’s calculated Mulliken charges to predict regioselectivity . Validate via Suzuki-Miyaura coupling with boronic acids.

Q. What methodological frameworks guide the environmental impact assessment of brominated amine byproducts?

  • Methodological Answer : Apply life cycle analysis (LCA) and EPA’s Waste Reduction Algorithm. For example, track byproducts like 2,4,6-Tribromophenol using HPLC-UV (λ = 254 nm). Use EPI Suite to estimate biodegradation half-lives and bioaccumulation factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.